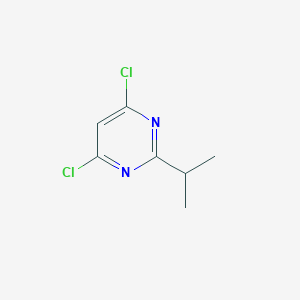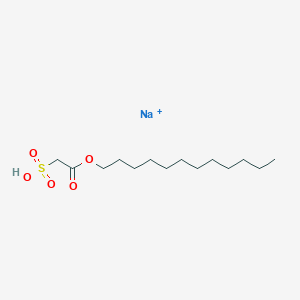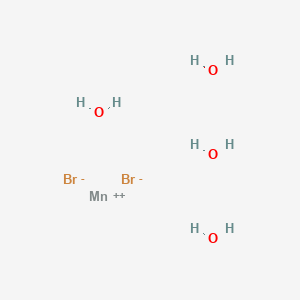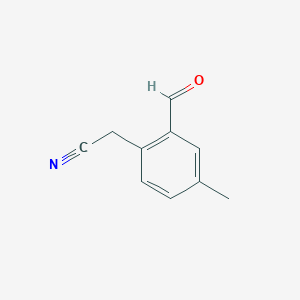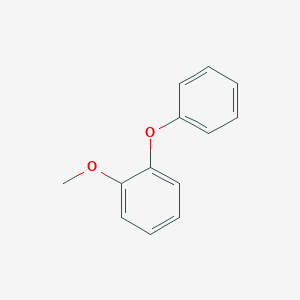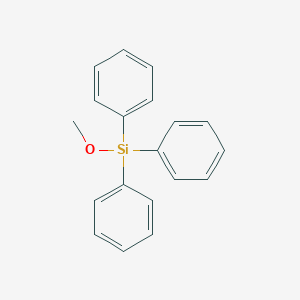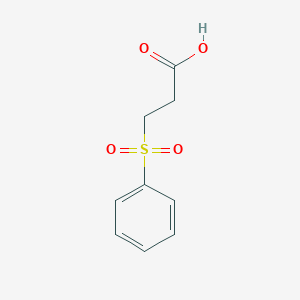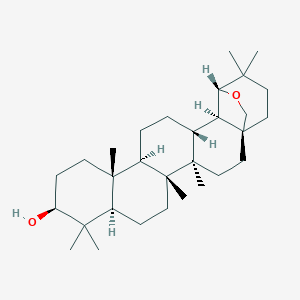
Allobetulin
Overview
Description
Allobetulin is a pentacyclic triterpenoid derived from betulin, a naturally occurring compound found in the bark of birch trees. It is known for its unique structure, which includes a five-membered ring system that undergoes rearrangement under acidic conditions to form a six-membered ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allobetulin is typically synthesized from betulin through the Wagner–Meerwein rearrangement. This process involves the use of various acidic catalysts such as sulfuric acid in acetic acid, hydrogen chloride solution in ethanol, trifluoroacetic acid, or p-toluenesulfonic acid in chloroform . The reaction is carried out in boiling dichloromethane for 0.5 to 6 hours, yielding this compound in high purity (91-99% yield) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of solid-supported acid catalysts, such as silica gel with p-toluenesulfonic acid, sulfuric acid, iron (III) nitrate, or iron (III) chloride, is common. These reactions are conducted under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Allobetulin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions include allobetulone, various this compound derivatives, and functionalized triterpenoids .
Scientific Research Applications
Allobetulin has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various triterpenoid derivatives.
Mechanism of Action
Allobetulin exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by regulating the expression levels of proteins such as Bax and Bcl-2. Additionally, it modulates autophagy by influencing the levels of LC3 protein . These actions result in antiproliferative effects and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Betulin: A precursor to allobetulin, found in birch bark.
Betulinic Acid: Known for its anticancer properties.
Allobetulone: An oxidized derivative of this compound with significant biological activities.
This compound’s unique structure and diverse range of applications make it a valuable compound in various fields of scientific research and industry.
Properties
IUPAC Name |
(1R,4R,5R,8R,10S,13R,14R,17R,18R,19R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-10-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,28)7/h19-24,31H,8-18H2,1-7H3/t19-,20+,21-,22+,23+,24-,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNIIOGSANMIET-HWNNWUPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]34CCC([C@@H]([C@@H]3[C@H]1CC[C@H]5[C@]2(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)OC4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1617-72-7 | |
| Record name | Allobetulin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allobetulinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)
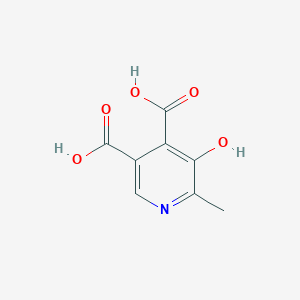
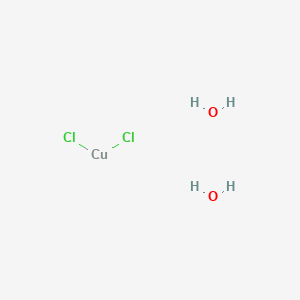
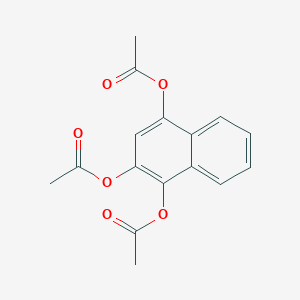
![N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B154665.png)

